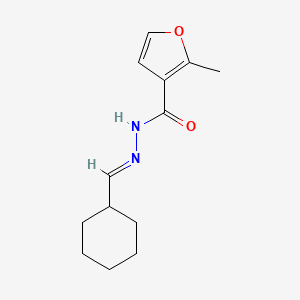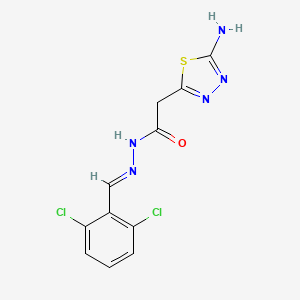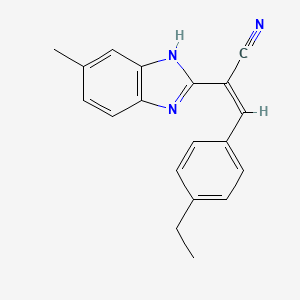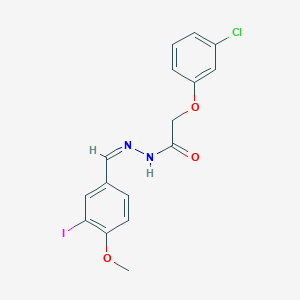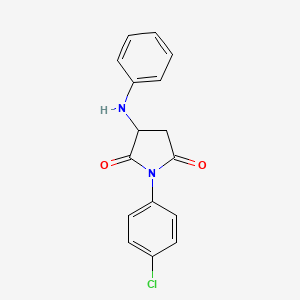
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that is widely used in scientific research. It is also known as rotenone, and its molecular formula is C23H22ClNO3. This compound is a natural pesticide that is obtained from the roots of several plants, including Derris, Lonchocarpus, and Tephrosia.
作用機序
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione involves the inhibition of the mitochondrial complex I enzyme. This inhibition leads to the accumulation of ROS, which can cause oxidative stress and mitochondrial dysfunction. The accumulation of ROS can also lead to the activation of several signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione include the induction of oxidative stress and mitochondrial dysfunction. These effects can be used to study the role of oxidative stress and mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
実験室実験の利点と制限
One advantage of using 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be used to study the role of these processes in various diseases. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in scientific research. One direction is the study of the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new drugs that target mitochondrial complex I, which may have therapeutic potential in the treatment of various diseases.
科学的研究の応用
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several applications in scientific research. It is commonly used as a mitochondrial complex I inhibitor, which means that it inhibits the activity of the enzyme complex I in the mitochondrial electron transport chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), which can be used to study oxidative stress and mitochondrial dysfunction.
特性
IUPAC Name |
3-anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIUACOFFFSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

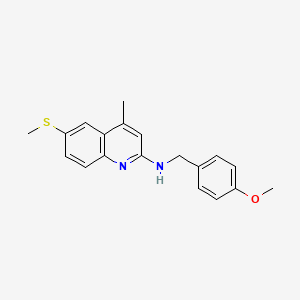
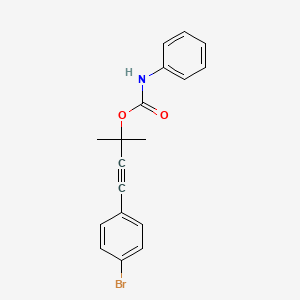
![1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3861228.png)
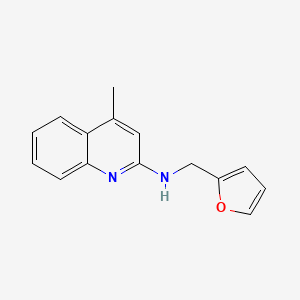
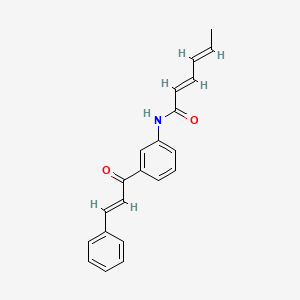
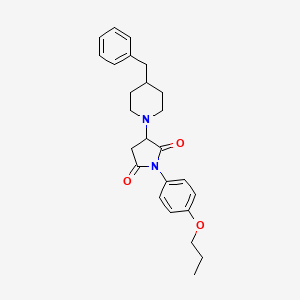

![methyl 4-(2-{[(4-methylphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3861276.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)
